Enhanced Potency Across All NMDA Receptor Subtypes Compared to UBP608
UBP618 exhibits significantly higher inhibitory potency at GluN1/GluN2A receptors compared to the analog UBP608, which lacks the 3-hydroxyl group. UBP618 has an IC50 of 1.76 ± 0.24 µM at GluN1/GluN2A, whereas UBP608 requires an 11-fold higher concentration (IC50 = 18.6 ± 1.4 µM) [1]. This potency differential is maintained across other subtypes, with UBP618 showing IC50 values of 2.44 µM (GluN2B), 2.00 µM (GluN2C), and 2.4 µM (GluN2D), compared to UBP608's markedly weaker activity at GluN2B (89.5 µM), GluN2C (68.3 µM), and GluN2D (426 µM) [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.76 ± 0.24 µM (GluN1/GluN2A); 2.44 ± 0.11 µM (GluN1/GluN2B); 2.00 ± 0.08 µM (GluN1/GluN2C); 2.4 ± 0.26 µM (GluN1/GluN2D) |
| Comparator Or Baseline | UBP608: 18.6 ± 1.4 µM (GluN1/GluN2A); 89.5 ± 3.5 µM (GluN1/GluN2B); 68.3 ± 9.1 µM (GluN1/GluN2C); 426 ± 40 µM (GluN1/GluN2D) |
| Quantified Difference | UBP618 is 11-fold (GluN2A), 37-fold (GluN2B), 34-fold (GluN2C), and 178-fold (GluN2D) more potent than UBP608 |
| Conditions | Two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes expressing recombinant NMDA receptor subtypes; agonists: 100 µM L-glutamate + 30 µM glycine |
Why This Matters
Researchers requiring consistent, moderate-potency inhibition across all NMDA receptor subtypes should select UBP618, as UBP608 would necessitate substantially higher concentrations and may fail to achieve meaningful blockade of GluN2B, C, and D-containing receptors.
- [1] Costa BM, Irvine MW, Fang G, Eaves RJ, Mayo-Martin MB, Laube B, Jane DE, Monaghan DT. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology. 2012;62(4):1730-1736. Table 1. View Source
